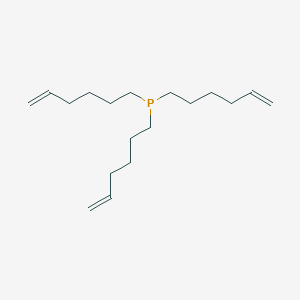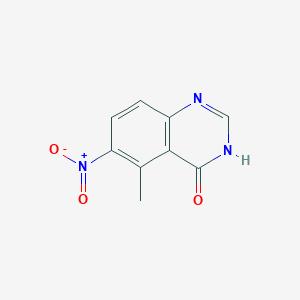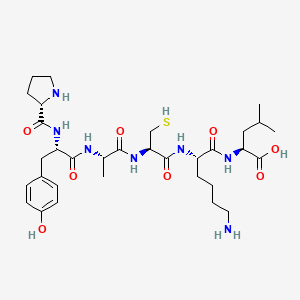
Tri(hex-5-en-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(hex-5-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of three hex-5-en-1-yl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri(hex-5-en-1-yl)phosphane typically involves the reaction of hex-5-en-1-yl halides with a phosphorus trihalide under controlled conditions. One common method is the nucleophilic substitution reaction where hex-5-en-1-yl chloride reacts with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hex-5-en-1-yl groups are replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tri(hex-5-en-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is explored for its potential in bioconjugation and as a probe in studying biological systems.
Medicine: Research is ongoing into its use as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: It finds applications in the production of polymers, agrochemicals, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism by which Tri(hex-5-en-1-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a nucleophilic center, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.
Comparison with Similar Compounds
- Tri(phenyl)phosphane
- Tri(butyl)phosphane
- Tri(methyl)phosphane
Comparison: Tri(hex-5-en-1-yl)phosphane is unique due to the presence of the hex-5-en-1-yl groups, which provide both steric and electronic effects that can influence its reactivity and coordination behavior. Compared to Tri(phenyl)phosphane, it offers greater flexibility and different solubility properties. Tri(butyl)phosphane and Tri(methyl)phosphane, on the other hand, have shorter alkyl chains, which can lead to different steric hindrance and electronic properties.
Properties
CAS No. |
816419-98-4 |
|---|---|
Molecular Formula |
C18H33P |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tris(hex-5-enyl)phosphane |
InChI |
InChI=1S/C18H33P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-6H,1-3,7-18H2 |
InChI Key |
BZUSXVGDTUISLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCP(CCCCC=C)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)

![1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-](/img/structure/B12513867.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl}aniline](/img/structure/B12513875.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![{1,1-Dimethyl-2-[(pyridin-3-ylmethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B12513886.png)
![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid](/img/structure/B12513903.png)

![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)
